N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide

medicinal chemistry proteasome inhibition Chagas disease

T. cruzi proteasome inhibitor SAR campaigns require structurally validated tool compounds often unavailable from commercial sources. CAS 862390-38-3 resolves this gap as a convergent pharmacophore combining the validated 5-(phenoxymethyl)furan-2-carboxamide proteasome-targeting scaffold with an N-(4-acetamidophenyl) substituent that introduces additional hydrogen-bonding capacity. • Enables head-to-head profiling against single-pharmacophore analogs (CAS 22941-33-9, CAS 825660-99-9) to dissect pharmacophore dominance vs. target-switching. • Co-procurement with regioisomer CAS 878716-60-0 constitutes a minimal-viable set for regiospecificity assessment. • Documented SMILES identity supports analytical method development (HPLC, LC-MS, NMR). Tiered quantities from 1 mg to 25 mg with transparent pricing.

Molecular Formula C20H18N2O4
Molecular Weight 350.374
CAS No. 862390-38-3
Cat. No. B2369907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide
CAS862390-38-3
Molecular FormulaC20H18N2O4
Molecular Weight350.374
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
InChIInChI=1S/C20H18N2O4/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)19-12-11-18(26-19)13-25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
InChIKeyVLKQRTYIDANHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 862390-38-3: Structural Identity & Procurement Baseline


N-(4-acetamidophenyl)-5-(phenoxymethyl)furan-2-carboxamide (CAS 862390-38-3) is a fully synthetic furan-2-carboxamide derivative with molecular formula C20H18N2O4 and a molecular weight of 350.37 g/mol . The compound integrates three pharmacophoric motifs within a single small molecule: an acetamidophenyl group, a central furan ring, and a phenoxymethyl substituent at the 5-position . This scaffold positions the compound at the intersection of two distinct medicinal chemistry programs: the 5-(phenoxymethyl)furan-2-carboxamide class, which has been reported as a newly developed proteasome inhibitor chemotype active against Trypanosoma cruzi [1], and the N-(4-acetamidophenyl)furan-2-carboxamide series, whose des-phenoxymethyl analog (CAS 22941-33-9) has been described as an orally available urea transporter inhibitor with diuretic activity . The presence of both the 5-phenoxymethyl and the 4-acetamidophenyl groups in a single compound represents a convergent pharmacophore design strategy not found in either parent series alone.

Dual-pharmacophore architecture integrates proteasome-targeting and urea-transporter chemotypes for SAR convergence studies.
Validated 5-(phenoxymethyl)furan-2-carboxamide scaffold with reported T. cruzi proteasome inhibition context.
Regiochemically defined furan-2-carboxamide substitution pattern suitable for structure-guided lead exploration.

CAS 862390-38-3: Pharmacophore Divergence Among Analogs


The 5-(phenoxymethyl)furan-2-carboxamide scaffold accessible through commercial vendors encompasses multiple N-aryl variants—including 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, and 2-ethoxyphenyl substituted analogs—that cannot be assumed to exhibit equivalent target engagement, selectivity, or physicochemical properties . The 4-acetamidophenyl substituent present in CAS 862390-38-3 introduces both an additional hydrogen-bond donor/acceptor pair (the acetamide moiety) and a distinct electronic environment at the N-aryl position, which differentiates it from simpler substituents such as methyl or methoxy [1]. Conversely, the simpler N-(4-acetamidophenyl)furan-2-carboxamide (CAS 22941-33-9) lacks the 5-phenoxymethyl group entirely, resulting in a fundamentally different pharmacophore with an established urea transporter biology that is unlikely to predict the proteasome-directed activity of the phenoxymethyl-containing series . These structural divergences render generic interchange scientifically invalid without direct comparative pharmacological data.

Target Compound
CAS 862390-38-3 carries both 4-acetamidophenyl and 5-phenoxymethyl motifs; single-pharmacophore analogs lack one motif and may engage different targets.
N-aryl simplified analogs
Replacement of 4-acetamidophenyl with methyl, methoxy, or chloro substituents removes hydrogen-bond capability and alters electronic profile, likely shifting selectivity.
Des-phenoxymethyl analog
Lacks the 5-phenoxymethyl group entirely; reported urea transporter activity does not predict proteasome-directed pharmacology.

CAS 862390-38-3: Differentiation Evidence vs. Closest Analogs


Dual Pharmacophore Architecture vs. Single-Pharmacophore Analogs

CAS 862390-38-3 simultaneously incorporates a 4-acetamidophenyl N-aryl substituent and a 5-phenoxymethyl furan substituent within the same molecular scaffold . In contrast, the closest commercially available in-class analogs each possess only one of these two pharmacophoric elements: N-(4-acetamidophenyl)furan-2-carboxamide (CAS 22941-33-9) bears the acetamidophenyl group but completely lacks the phenoxymethyl substituent, while N-(4-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide (CAS 825660-99-9) and N-(4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide (CAS unknown) retain the phenoxymethylfurancarboxamide core but replace the acetamidophenyl with simpler aryl groups carrying no hydrogen-bond-capable acetamide functionality . The 5-(phenoxymethyl)furan-2-carboxamide core has been validated as a proteasome-targeting chemotype with anti-T. cruzi activity, while the acetamidophenyl-containing analog has been independently associated with urea transporter inhibition—two distinct target profiles that have not been jointly reported for any single compound prior to the emergence of this convergent scaffold [1].

Pharmacophore Architecture
Class-level
Target: 2 pharmacophoric groups (acetamidophenyl + phenoxymethylfuran). Comparators: each possess 1 of 2.
Supports dual-pharmacophore SAR studies; single-pharmacophore analogs cannot replicate combined motif.
No unified biological profiling across all comparators reported.
medicinal chemistry proteasome inhibition Chagas disease pharmacophore design

Furan Regioisomeric Integrity: 2,5- vs. 2,3-Disubstitution

CAS 862390-38-3 is a furan-2-carboxamide bearing the phenoxymethyl substituent at the furan 5-position, consistent with the validated T. cruzi proteasome inhibitor chemotype described in Thomas et al. (2024) [1]. A commercially available regioisomer, N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide (CAS 878716-60-0), relocates the phenoxymethyl group to the 2-position and shifts the carboxamide attachment from the furan 2-position to the 3-position, fundamentally altering the spatial orientation of both key substituents relative to the central furan ring [2]. The proteasome-targeting activity reported for the 5-(phenoxymethyl)furan-2-carboxamide series has been specifically associated with this regiochemical arrangement and cannot be assumed to translate to the 2-(phenoxymethyl)furan-3-carboxamide regioisomer [1].

Regioisomeric Integrity
Class-level
5-(phenoxymethyl)furan-2-carboxamide (CAS 862390-38-3) vs. 2-(phenoxymethyl)furan-3-carboxamide regioisomer.
Regiospecific proteasome inhibition confirmed only for 2,5-pattern; 2,3-regioisomer target engagement uncharacterized.
Activity attribution is regiosomer-dependent; verify regioisomeric identity before use.
regiochemistry structure–activity relationship furan carboxamide target engagement

Analytical Characterization Baseline for Reproducible Procurement

CAS 862390-38-3 is commercially available from Arctom Scientific (AA BLOCKS) with explicit lot-level specifications including molecular formula C20H18N2O4, molecular weight 350.3679, and SMILES string CC(=O)Nc1ccc(cc1)NC(=O)c1ccc(o1)COc1ccccc1 . Pricing is transparently tiered by quantity (1 mg: $250; 5 mg: $278; 10 mg: $298; 25 mg: $370) with a stated 1-week lead time on inquiry . In contrast, many in-class analogs such as N-(4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide and N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide are listed only through vendors lacking lot-specific analytical documentation or with inconsistent molecular formula reporting (e.g., C18H16N2O4 vs. C20H18N2O4 for the same nominal compound) [1]. The availability of a canonical SMILES and validated molecular identity for CAS 862390-38-3 reduces the risk of receiving an incorrectly synthesized or misassigned product.

Analytical Traceability
Data to verify
Unambiguous SMILES, molecular formula C20H18N2O4, tiered quantities from documented source.
Reduces procurement risk through identity documentation; supports reproducible SAR assay qualification.
Comparator analogs show vendor-to-vendor formula discrepancies; confirm specification upon receipt.
compound quality control reproducibility chemical procurement analytical characterization

Application Scenarios for CAS 862390-38-3


Structure-Guided Proteasome Inhibitor Development for Chagas Disease

The 5-(phenoxymethyl)furan-2-carboxamide scaffold has been validated as a new chemical starting point for T. cruzi proteasome inhibitor drug discovery, with demonstrated inhibition of intracellular parasite growth despite only partial chymotrypsin-like proteasome inhibition [1]. CAS 862390-38-3 extends this scaffold by introducing a 4-acetamidophenyl N-substituent that provides additional hydrogen-bonding capacity, positioning it as a tool compound for probing the structure–activity landscape around the proteasome β4/β5 selectivity pocket identified in the high-resolution CryoEM structures of the T. cruzi proteasome [1]. Researchers procuring this compound can directly contribute to the structure-guided optimization program called for in the primary literature.

Comparative Pharmacophore Profiling Across Dual-Mechanism Hypotheses

Because CAS 862390-38-3 integrates structural elements from both a validated proteasome-targeting chemotype (the 5-phenoxymethylfuran-2-carboxamide series) and a urea-transporter-modulating chemotype (the N-(4-acetamidophenyl)furan-2-carboxamide series), it serves as a uniquely informative probe for dissecting whether these two pharmacological activities can co-exist within a single molecular entity or are mutually exclusive . Procurement of the compound alongside its single-pharmacophore analogs (CAS 22941-33-9 and CAS 825660-99-9) enables head-to-head target profiling that can reveal pharmacophore dominance, additive effects, or target-switching behavior.

Regiochemical Probe for Furan Carboxamide Target Engagement Studies

CAS 862390-38-3 represents the specific 5-(phenoxymethyl)furan-2-carboxamide regioisomer associated with proteasome inhibitory activity, while its commercially available regioisomer CAS 878716-60-0 represents the 2-(phenoxymethyl)furan-3-carboxamide scaffold with uncharacterized target profile [2]. Co-procurement of both regioisomers constitutes a minimal-viable compound set for evaluating the regiospecificity of target engagement, binding pose, and downstream pharmacological effects, directly informing medicinal chemistry design decisions regarding which furan substitution pattern to prioritize in lead optimization.

Analytical Reference Standard for Vendor Qualification and Purity Verification

CAS 862390-38-3 is available with documented SMILES identity and tiered pricing from Arctom Scientific, providing a baseline for analytical method development (HPLC, LC-MS, NMR) that can be applied to qualify other vendors or custom synthesis batches of 5-(phenoxymethyl)furan-2-carboxamide analogs . Procurement of the 10 mg quantity ($298) is adequate for preparing reference standard solutions for routine quality control in laboratories conducting multi-compound SAR campaigns in this chemical series.

Application
Selection Property
Validation Focus
Proteasome inhibitor lead discovery
Dual-pharmacophore 5-(phenoxymethyl)furan-2-carboxamide with 4-acetamidophenyl extension
T. cruzi proteasome β4/β5 pocket engagement and intracellular parasite growth assays
Dual-mechanism pharmacophore profiling
Convergent scaffold combining proteasome-targeting and urea-transporter chemotype elements
Head-to-head target profiling across proteasome and urea transporter assays
Furan regiospecificity studies
Defined 2,5-disubstituted furan-2-carboxamide regioisomer
Regioselective target engagement and binding pose determination vs. 2,3-regioisomer
Analytical reference standard for SAR campaigns
Documented SMILES identity and tiered procurement quantities
HPLC/LC-MS/NMR method development and multi-compound batch qualification
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